molecular formula C21H14O B12928353 5-Methoxybenzo[pqr]tetraphene CAS No. 56183-00-7

5-Methoxybenzo[pqr]tetraphene

Katalognummer: B12928353
CAS-Nummer: 56183-00-7
Molekulargewicht: 282.3 g/mol
InChI-Schlüssel: OXJRZQSGIXGFRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxybenzo[pqr]tetraphene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings. This compound is known for its unique electronic and photophysical properties, making it a subject of interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxybenzo[pqr]tetraphene typically involves the catalytic cyclization of precursor molecules. One common method is the catalytic cyclization of BN-naphthalenes with alkynes, which can be selectively functionalized to give substituted derivatives via bromination followed by a cross-coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar catalytic processes as in laboratory settings. The scalability of these methods depends on the availability of precursor materials and the efficiency of the catalytic systems used.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxybenzo[pqr]tetraphene undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Common substitution reactions include halogenation, where halogen atoms replace hydrogen atoms on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroaromatic compounds. Substitution reactions typically result in halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

5-Methoxybenzo[pqr]tetraphene has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Methoxybenzo[pqr]tetraphene involves its interaction with various molecular targets and pathways. Its effects are primarily mediated through its ability to modulate electronic and photophysical properties, which can influence molecular interactions and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Methoxybenzo[pqr]tetraphene stands out due to its unique combination of electronic and photophysical properties, which are influenced by the presence of the methoxy group

Eigenschaften

CAS-Nummer

56183-00-7

Molekularformel

C21H14O

Molekulargewicht

282.3 g/mol

IUPAC-Name

5-methoxybenzo[a]pyrene

InChI

InChI=1S/C21H14O/c1-22-19-12-15-7-4-6-13-9-10-17-16-8-3-2-5-14(16)11-18(19)21(17)20(13)15/h2-12H,1H3

InChI-Schlüssel

OXJRZQSGIXGFRZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=CC=CC3=C2C4=C(C=C3)C5=CC=CC=C5C=C14

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.